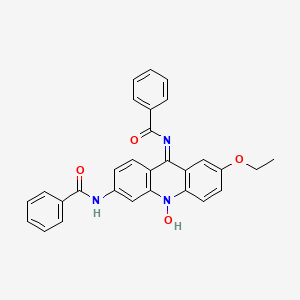

N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide

Description

N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide is a complex benzamide derivative featuring an acridine core substituted with benzamido, ethoxy, and hydroxy groups. Acridine-based compounds are known for their planar polycyclic aromatic structures, which enable interactions with biological macromolecules like DNA or enzymes. Key functional groups, such as the ethoxy and hydroxy substituents, likely influence solubility, stability, and bioactivity .

Properties

CAS No. |

95299-77-7 |

|---|---|

Molecular Formula |

C29H23N3O4 |

Molecular Weight |

477.5 g/mol |

IUPAC Name |

N-(9-benzoylimino-7-ethoxy-10-hydroxyacridin-3-yl)benzamide |

InChI |

InChI=1S/C29H23N3O4/c1-2-36-22-14-16-25-24(18-22)27(31-29(34)20-11-7-4-8-12-20)23-15-13-21(17-26(23)32(25)35)30-28(33)19-9-5-3-6-10-19/h3-18,35H,2H2,1H3,(H,30,33) |

InChI Key |

NPESUKQLVRWNKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C3=C(C2=NC(=O)C4=CC=CC=C4)C=CC(=C3)NC(=O)C5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials may include acridine derivatives, benzamides, and ethoxy compounds. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide may undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions may lead to the formation of reduced derivatives.

Substitution: The compound may undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield hydroxy derivatives.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Classification of Analogous Compounds

The compound can be compared to benzamide derivatives with polycyclic aromatic cores and diverse substituents. Relevant structural classes from the evidence include:

Substituent Effects on Properties

- For example, 2-ethoxy-N-(10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibits balanced solubility and bioactivity due to its ethoxy group .

- Benzamido Moieties : The benzamide group is critical for target binding. In N-(10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide, the benzamide facilitates interactions with enzymes or receptors, a feature shared with bromoacetyl benzamides .

- Nitro and Halogen Substituents : Anthracene-based analogs with nitro groups (e.g., N-(4-nitro-9,10-dioxoanthracen-1-yl)benzamide) show enhanced reactivity in biological systems, likely due to electron-withdrawing effects .

Unique Features of the Target Compound

While direct data is unavailable, the acridine core of N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide distinguishes it from dibenzo oxazepines or anthracene analogs. The combined presence of benzamido, ethoxy, and hydroxy groups may synergize to enhance target specificity and metabolic stability compared to simpler benzamides .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: ADMET Predictions for Select Compounds

| Compound | Absorption | BBB Penetration | CYP2D6 Inhibition | Toxicity (AMES Test) |

|---|---|---|---|---|

| Target Compound (Inferred) | Moderate | Low | Probable | Negative |

| N-(10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide | High | Low | Yes | Negative |

| 3-[(2-Bromoacetyl)amino]benzamide | High | None | No | Positive |

Biological Activity

N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features an acridine backbone, which is known for its biological activity. The structural formula can be represented as follows:

Key Structural Components:

- Acridine moiety : Provides the core structure associated with various biological activities.

- Benzamide group : Enhances the compound's ability to interact with biological targets.

- Ethoxy and hydroxy groups : Contribute to solubility and potential interactions with cellular components.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of key signaling pathways involved in cell survival.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 4.8 | Inhibition of NF-kB signaling |

| HeLa (Cervical) | 6.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Studies have shown that it inhibits the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

The biological activity of this compound can be attributed to its ability to intercalate DNA, disrupting replication processes. Additionally, it may inhibit topoisomerase enzymes, which are critical for DNA unwinding during replication.

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability, accompanied by increased levels of pro-apoptotic factors.

- Antimicrobial Efficacy Trial : In a trial assessing its antimicrobial properties, this compound was found to effectively reduce bacterial load in infected mouse models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.